The compound with the CAS number 203120-17-6, known as Laninamivir, is a small organic molecule classified under the group of acetamides. It is primarily recognized for its role as a neuraminidase inhibitor, which is crucial in the treatment and prevention of influenza viruses, specifically Influenzavirus A and B. Laninamivir has been studied extensively and is currently marketed under the brand name Inavir by Daiichi Sankyo, having received approval for use in Japan starting in 2010 .
The synthesis of Laninamivir involves several synthetic pathways, typically focusing on achieving high enantioselectivity and yield. One notable method utilizes inexpensive starting materials such as 1,3-butadiene and acrylic acid, allowing for significant control over the stereochemistry of the final product. This method emphasizes avoiding hazardous intermediates while maintaining scalability .
The synthesis process can be summarized as follows:
Laninamivir primarily functions through its interaction with viral neuraminidase enzymes, inhibiting their activity and preventing viral replication. The chemical reactivity of Laninamivir is largely defined by its functional groups, which allow it to form stable interactions with the active site of neuraminidase.
The mechanism of action involves:
The mechanism by which Laninamivir exerts its antiviral effects involves several key steps:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during both synthesis and formulation stages .
Laninamivir is primarily used in scientific research and clinical settings for:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8